Cas no 347186-41-8 (tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate)
tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate
- t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate
- tert-Butyl ((1S,3R)-3-(aminomethyl)cyclohexyl)carbamate
- TERT-BUTYL N-[(1S,3R)-3-(AMINOMETHYL)CYCLOHEXYL]CARBAMATE
- tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate
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- MDL: MFCD28344043
- Inchi: 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m1/s1
- InChI Key: OJNXXJZVUYXMLE-ZJUUUORDSA-N
- SMILES: O(C(C)(C)C)C(N[C@H]1CCC[C@@H](CN)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 236
- XLogP3: 1.5
- Topological Polar Surface Area: 64.4
tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB473049-250 mg |
t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate |
347186-41-8 | 250MG |
€270.60 | 2023-07-18 | ||
| abcr | AB473049-1 g |
t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate |
347186-41-8 | 1g |
€473.60 | 2023-07-18 | ||
| Chemenu | CM441300-100mg |
tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate |
347186-41-8 | 95%+ | 100mg |
$99 | 2023-02-02 | |
| Chemenu | CM441300-250mg |
tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate |
347186-41-8 | 95%+ | 250mg |
$130 | 2023-02-02 | |
| Chemenu | CM441300-500mg |
tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate |
347186-41-8 | 95%+ | 500mg |
$212 | 2023-02-02 | |
| eNovation Chemicals LLC | Y1233437-1g |
tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate |
347186-41-8 | 95% | 1g |
$400 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1233437-5g |
tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate |
347186-41-8 | 95% | 5g |
$1560 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3307-100MG |
tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate |
347186-41-8 | 95% | 100MG |
¥ 1,280.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3307-250MG |
tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate |
347186-41-8 | 95% | 250MG |
¥ 2,052.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3307-500MG |
tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate |
347186-41-8 | 95% | 500MG |
¥ 3,418.00 | 2023-04-13 |
tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate Suppliers
tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate
Professional Introduction to Compound with CAS No. 347186-41-8 and Product Name: Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate
The compound with CAS No. 347186-41-8 and the product name Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural configuration, has garnered considerable attention due to its potential applications in drug development and molecular research. The molecular framework of this compound integrates a tert-butyl group with a carbamate moiety linked to a cis-3-(aminomethyl)cyclohexyl side chain, which endows it with distinct chemical and biological properties.
In recent years, the exploration of novel carbamate derivatives has been a focal point in medicinal chemistry, owing to their versatile pharmacological activities. The presence of the cis-3-(aminomethyl)cyclohexyl group in Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate contributes to its chiral nature, which is often a critical factor in determining the efficacy and selectivity of pharmaceutical agents. This stereochemical feature has been extensively studied in the context of developing enantiomerically pure drugs that exhibit enhanced therapeutic outcomes while minimizing adverse effects.
Current research in the field of bioorganic chemistry highlights the importance of optimizing molecular scaffolds to achieve desired pharmacokinetic profiles. The tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate structure exemplifies how strategic modifications can lead to compounds with improved solubility, bioavailability, and metabolic stability. These attributes are particularly crucial for the design of next-generation therapeutics that must navigate complex biological pathways efficiently.
One of the most compelling aspects of this compound is its potential role as an intermediate in synthesizing more complex pharmacophores. The carbamate functional group is well-documented for its ability to participate in various chemical transformations, including nucleophilic substitutions and condensation reactions, making it a valuable building block for medicinal chemists. Furthermore, the cyclohexyl ring's flexibility and the amine substituent's basicity contribute to the compound's overall reactivity, enabling diverse synthetic applications.
Recent advancements in computational chemistry have facilitated the rapid screening of such derivatives for their biological activity. Molecular modeling studies on Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate have revealed promising interactions with specific biological targets, suggesting its utility in addressing various therapeutic challenges. For instance, preliminary docking simulations indicate that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and metabolic disorders.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, cyclization processes, and protection-deprotection techniques to manipulate functional groups effectively. The use of advanced catalytic systems has further refined these synthetic routes, reducing both reaction times and environmental impact.
In the realm of drug discovery, the development of novel carbamate-based therapeutics has been accelerated by innovative synthetic methodologies. The structural features of Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate make it an attractive candidate for further exploration as a lead compound or as a component in drug cocktails designed to enhance therapeutic efficacy.
From a regulatory perspective, compounds like Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate must undergo rigorous testing to establish their safety and efficacy before clinical application. This includes toxicological assessments, pharmacokinetic studies, and preclinical trials to evaluate their potential benefits and risks. The growing body of research supporting the use of carbamate derivatives in drug development underscores their significance as a class of compounds worthy of continued investigation.
The integration of interdisciplinary approaches—combining organic synthesis, computational modeling, and biological testing—has been instrumental in advancing our understanding of this compound's properties. Such collaborative efforts are essential for translating laboratory discoveries into viable therapeutic solutions that meet global healthcare demands.
Looking ahead, the future prospects for Tert-butyl N-[cis-3-(aminomethyl)cyclohexyl]carbamate appear promising, with ongoing studies aimed at elucidating its mechanism of action and exploring new synthetic pathways. As our knowledge base expands and technological capabilities improve, this compound is poised to play a pivotal role in shaping the next generation of pharmaceutical innovations.
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